3-benzylsulfonyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide
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Description
The compound “3-(benzylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups and rings, including a benzylsulfonyl group, a 1,4-dioxino ring, and a benzo[1,2-d]thiazol ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography . These techniques can provide information about the relative configurations of the synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzylsulfonyl group might undergo reactions typical of sulfonyl compounds, while the 1,4-dioxino and benzo[1,2-d]thiazol rings might participate in reactions typical of their respective ring systems .Scientific Research Applications
Anticonvulsant Activity
A study synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Several compounds showed protection against picrotoxin-induced convulsions, with one particular compound offering 100% protection and significant anticonvulsive effects (Farag et al., 2012).
Antimicrobial and Antitubercular Properties
Another research synthesized novel sulfonyl derivatives with a 4-isopropyl thiazole base, showing moderate to significant antibacterial and antifungal activities. Some compounds were identified as excellent antitubercular molecules against Mycobacterium tuberculosis H37Rv (Kumar et al., 2013).
Anticancer and Antiproliferative Effects
Research into 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives found potent antiproliferative activity against various carcinoma cell lines, highlighting the importance of the nitro group on the thiazolidinone moiety for this activity (Chandrappa et al., 2008).
Enzyme Inhibition
A series of benzenesulfonamides incorporating various moieties were assayed for their ability to inhibit carbonic anhydrase isozymes, showing promising results against isoforms implicated in tumor growth and metastasis. These findings suggest potential therapeutic applications in targeting tumor-associated enzymes (Gawad et al., 2016).
Properties
IUPAC Name |
3-benzylsulfonyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c22-18(6-9-28(23,24)12-13-4-2-1-3-5-13)21-19-20-14-10-15-16(11-17(14)27-19)26-8-7-25-15/h1-5,10-11H,6-9,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPAJIQMXWMZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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